molecular formula C18H21N7O2S B2576534 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034471-52-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2576534
CAS No.: 2034471-52-6
M. Wt: 399.47
InChI Key: XACAUDLSOPADQA-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound notable for its complex structure and diverse applications. This compound exhibits unique reactivity due to the presence of several functional groups such as dimethylamino, pyrrolidinyl, and thiophene, which contribute to its versatility in various chemical reactions and applications in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions. One common synthetic route may start with the formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine by reacting appropriate precursors under controlled conditions, often involving condensation and cyclization reactions. This intermediate can then be reacted with isoxazole derivatives in the presence of suitable catalysts and solvents to yield the final compound.

Industrial Production Methods

For industrial-scale production, more efficient and scalable methods are employed. This often includes optimization of reaction conditions, such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization or chromatography is common in large-scale synthesis to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxides or sulfoxides depending on the reagents and conditions.

  • Reduction: : It can also be reduced, particularly at the triazine and thiophene moieties, yielding various reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitutions are possible due to the electron-rich and electron-deficient centers within the molecule.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for reduction, and halogens or alkylating agents for substitution reactions are typically used. The conditions vary widely depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives which could serve as intermediates for further chemical synthesis or as final products with specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules due to its reactive functional groups. It is particularly useful in organic synthesis and materials science.

Biology and Medicine

In biological and medical research, this compound may be explored for its potential as a therapeutic agent due to its interactions with specific molecular targets in biological systems. Studies might focus on its effects on cellular processes and its potential as an inhibitor or activator of certain enzymes or receptors.

Industry

Industrial applications could include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exerts its effects depends on its specific application. It may act by binding to molecular targets such as proteins or nucleic acids, modulating their function. For example, if used as a therapeutic agent, it might inhibit a particular enzyme involved in disease pathways or interact with receptor sites to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(phenyl)isoxazole-3-carboxamide

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(furanyl)isoxazole-3-carboxamide

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiazolyl)isoxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinctive reactivity and application profile. The presence of the thiophene ring, in particular, imparts unique electronic properties that can influence its behavior in chemical and biological systems.

There you have it—an in-depth look at this compound!

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-24(2)17-20-15(21-18(22-17)25-7-3-4-8-25)11-19-16(26)12-10-13(27-23-12)14-6-5-9-28-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACAUDLSOPADQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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